molecular formula C17H15N3O5S B2894917 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate CAS No. 896312-07-5

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate

Cat. No. B2894917
CAS RN: 896312-07-5
M. Wt: 373.38
InChI Key: RQDIWRSFWFANJE-UHFFFAOYSA-N
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Description

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.
BenchChem offers high-quality [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • A study on the synthesis techniques involving similar compounds describes the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate to synthesize related triazole-carboxylate derivatives. This process includes oxidation and treatment steps to achieve the desired compounds, suggesting a methodological approach to synthesizing complex molecules (Pokhodylo & Obushak, 2019).
  • Another study focuses on reactive properties and biological evaluation of Schiff bases containing triazole and pyrazole rings. This research provides insight into the antioxidant and α-glucosidase inhibitory activities of these compounds, indicating potential applications in medicinal chemistry (Pillai et al., 2019).

Biological Applications and Evaluations

  • Research into biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 yielded new glucosidated compounds, demonstrating the microbial culture's potential to generate mammalian metabolites of related analogs. This suggests applications in pharmacological and toxicological studies (Hsu et al., 2007).
  • A study on the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives showed significant antibacterial activities against various strains. This highlights the potential of such compounds in developing new antibacterial agents (Mohamed, 2007).

Mechanism of Action

Target of Action

The compound “[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate” is a complex molecule that likely interacts with multiple targets. The 1,2,4-triazole moiety is known to bind to a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.

Biochemical Pathways

For instance, it could potentially influence pathways related to antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Pharmacokinetics

It is known that the ability of hydrogen bond accepting and donating characteristics of the 1,2,4-triazole core can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Given the known biological activities of 1,2,4-triazole derivatives, it is likely that this compound could have a range of effects, potentially including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, has led to considerable environmental pollution, which can affect the efficacy of this compound .

properties

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-20-10-18-19-17(20)26-9-13-7-14(21)15(8-24-13)25-16(22)11-3-5-12(23-2)6-4-11/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDIWRSFWFANJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate

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